2,4-Dichloro-5-fluorobenzonitrile
Overview
Description
2,4-Dichloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
2,4-Dichloro-5-fluorobenzonitrile is primarily used as a basic material for the synthesis of 2-chloro-4,5-difluorobenzoic acid . This compound is an intermediate in the preparation of pharmaceuticals and agrochemicals .
Mode of Action
The compound is employed in the synthesis of 2-chloro-4,5-difluorobenzoic acid via 2-chloro-4,5-difluorobenzonitrile . This is achieved by selective fluorination . The compound is also used in the preparation of chloro-2-difluoro-4,5-benzonitrile .
Biochemical Pathways
It’s known that the compound is used in the synthesis of pharmaceuticals and agrochemicals , suggesting it may play a role in various biochemical pathways depending on the specific end product.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-fluorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride in the presence of catalytic amounts of dimethylformamide (DMF). The resulting acid chloride is then reacted with ammonia to form the corresponding amide, which is subsequently dehydrated using phosphorus oxychloride to yield the desired benzonitrile .
Another method involves the bromination of 1,3-dichloro-4-fluorobenzene to form 1-bromo-2,4-dichloro-5-fluorobenzene, which is then reacted with copper(I) cyanide to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the ammoxidation of 2,4-dichloro-5-fluorotoluene. This process converts the toluene derivative into the corresponding benzonitrile using ammonia and a suitable catalyst under high-temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the conversion of carboxylic acids to acid chlorides.
Ammonia (NH3): Used in the formation of amides from acid chlorides.
Phosphorus Oxychloride (POCl3): Used for the dehydration of amides to nitriles.
Copper(I) Cyanide (CuCN): Used in the substitution of bromine with a nitrile group.
Major Products Formed
2-Chloro-4,5-difluorobenzoic Acid: Formed by the hydrolysis of 2-chloro-4,5-difluorobenzonitrile, which is synthesized from this compound.
Scientific Research Applications
2,4-Dichloro-5-fluorobenzonitrile has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: Employed in the production of herbicides and pesticides.
Material Science: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluorobenzoic Acid
- 2,6-Dichloro-3-fluorobenzonitrile
- 2,4-Dichloro-5-fluoronitrobenzene
Uniqueness
2,4-Dichloro-5-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
2,4-dichloro-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBZWBDTFUFZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382268 | |
Record name | 2,4-Dichloro-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128593-93-1 | |
Record name | 2,4-Dichloro-5-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128593-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Dichloro-5-fluorobenzonitrile in chemical synthesis?
A1: this compound serves as a crucial starting material for synthesizing 2,4,5-trifluorobenzonitrile []. This transformation highlights its role as a valuable building block in organic chemistry.
Q2: What is the main advantage of the synthesis method described for 2,4,5-trifluorobenzonitrile using this compound as a starting material?
A2: The patented synthesis method [] emphasizes the use of a phase transfer catalyst, enabling the reaction to proceed efficiently and achieve a high yield of 2,4,5-trifluorobenzonitrile. This approach offers an economically advantageous and industrially scalable process.
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